Cas no 2091283-08-6 ((2-Amino-4-bromo-5-fluoro-phenyl)-methanol)

(2-Amino-4-bromo-5-fluoro-phenyl)-methanol is a fluorinated and brominated aromatic compound featuring both an amino and a hydroxymethyl functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amino and hydroxymethyl groups offer additional sites for derivatization. Its well-defined reactivity profile and stability under standard conditions make it suitable for controlled functionalization in complex molecule synthesis. The compound is typically handled under inert conditions to preserve its integrity.
(2-Amino-4-bromo-5-fluoro-phenyl)-methanol structure
2091283-08-6 structure
Product name:(2-Amino-4-bromo-5-fluoro-phenyl)-methanol
CAS No:2091283-08-6
MF:C7H7BrFNO
MW:220.038984537125
CID:6838878
PubChem ID:131397309

(2-Amino-4-bromo-5-fluoro-phenyl)-methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Amino-4-bromo-5-fluorophenyl)methanol
    • (2-Amino-4-bromo-5-fluoro-phenyl)-methanol
    • CS-0380396
    • DB-405889
    • G11519
    • 2091283-08-6
    • Inchi: 1S/C7H7BrFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2
    • InChI Key: YFCFFDFBFJWQSW-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(CO)=C(C=1)N)F

Computed Properties

  • Exact Mass: 218.96950Da
  • Monoisotopic Mass: 218.96950Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.3Ų

(2-Amino-4-bromo-5-fluoro-phenyl)-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01FRKZ-500mg
(2-Amino-4-bromo-5-fluoro-phenyl)-methanol
2091283-08-6 95%
500mg
$446.00 2023-12-19
A2B Chem LLC
AY14403-500mg
(2-Amino-4-bromo-5-fluoro-phenyl)-methanol
2091283-08-6 95%
500mg
$352.00 2024-04-20
A2B Chem LLC
AY14403-1g
(2-Amino-4-bromo-5-fluoro-phenyl)-methanol
2091283-08-6 95%
1g
$499.00 2024-04-20
A2B Chem LLC
AY14403-2.5g
(2-Amino-4-bromo-5-fluoro-phenyl)-methanol
2091283-08-6 95%
2.5g
$973.00 2024-04-20
1PlusChem
1P01FRKZ-1g
(2-Amino-4-bromo-5-fluoro-phenyl)-methanol
2091283-08-6 95%
1g
$626.00 2023-12-19
1PlusChem
1P01FRKZ-2.5g
(2-Amino-4-bromo-5-fluoro-phenyl)-methanol
2091283-08-6 95%
2.5g
$1206.00 2023-12-19

Additional information on (2-Amino-4-bromo-5-fluoro-phenyl)-methanol

Introduction to (2-Amino-4-bromo-5-fluoro-phenyl)-methanol (CAS No. 2091283-08-6)

(2-Amino-4-bromo-5-fluoro-phenyl-methanol) is a specialized organic compound with the CAS number 2091283-08-6. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications in drug development. The presence of both amino and bromo substituents, along with a fluoro group, makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's structure, characterized by a benzene ring substituted with an amino group at the 2-position, a bromine atom at the 4-position, and a fluorine atom at the 5-position, along with a hydroxymethyl group at the 1-position, contributes to its reactivity and utility in synthetic chemistry. This specific arrangement of functional groups allows for diverse chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of aromatic compounds containing amino, bromo, and fluoro substituents. These groups are known to enhance binding affinity and metabolic stability, which are critical factors in drug design. The hydroxymethyl group further extends the compound's utility by providing a site for further functionalization through reactions such as esterification or etherification.

One of the most promising areas of research involving (2-Amino-4-bromo-5-fluoro-phenyl-methanol) is its application in the development of novel therapeutic agents. Studies have shown that compounds with similar structural motifs exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. The bromo and fluoro substituents are particularly noteworthy, as they have been shown to improve pharmacokinetic properties by enhancing lipophilicity and reducing metabolic degradation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (2-Amino-4-bromo-5-fluoro-phenyl-methanol) with greater accuracy. Molecular docking studies have identified potential binding interactions with target proteins, suggesting its suitability for further development as an inhibitor or modulator. These computational insights have guided experimental efforts, leading to more efficient synthesis strategies and improved yields.

The synthesis of (2-Amino-4-bromo-5-fluoro-phenyl-methanol) involves multi-step organic reactions that require careful optimization to achieve high purity and yield. Common synthetic routes include halogenation of an amino-substituted benzene derivative followed by functional group interconversion using appropriate reagents. Advances in green chemistry principles have also influenced these synthetic pathways, emphasizing the use of environmentally friendly solvents and catalysts.

In addition to its pharmaceutical applications, (2-Amino-4-bromo-5-fluoro-phenyl-methanol) has shown promise in materials science research. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing advanced polymers and coatings with tailored properties. These materials could find applications in electronics, optoelectronics, and other high-tech industries where precise molecular control is essential.

The chemical reactivity of (2-Amino-4-bromo-5-fluoro-phenyl-methanol) allows for diverse modifications that can fine-tune its biological activity. For instance, introduction of additional functional groups such as carboxylic acids or amides can enhance solubility and binding affinity. Such modifications are often guided by structure-activity relationship (SAR) studies, which provide critical insights into how changes in molecular structure affect biological outcomes.

The safety profile of (2-Amino-4-bromo-5-fluoro-phenyl-methanol) is another important consideration in its application. While preliminary studies suggest that it is relatively stable under standard conditions, further toxicological evaluations are necessary to assess its potential effects on living systems. These studies are crucial for ensuring that the compound can be used safely in both laboratory settings and potential therapeutic applications.

In conclusion, (2-Amino-4-bromo-5-fluoro-phenyl-methanol) represents a significant advancement in the field of organic chemistry and pharmaceutical research. Its unique structural features make it a versatile intermediate with broad applications across multiple disciplines. As research continues to uncover new synthetic methods and biological activities, this compound is poised to play an increasingly important role in the development of innovative drugs and materials.

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